5-(1-(5-Bromo-2-fluorobenzyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole oxalate
Description
Chemical Structure: The compound 5-(1-(5-Bromo-2-fluorobenzyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole oxalate (CAS: 1396794-55-0) features a 1,2,4-oxadiazole core substituted with a methyl group at position 3 and an azetidin-3-yl group at position 5. The azetidine ring is further functionalized with a 5-bromo-2-fluorobenzyl moiety. The oxalate counterion enhances solubility and stability .
Molecular Formula: C₁₅H₁₅BrFN₃O₅.
Key Features:
- 1,2,4-Oxadiazole: A heterocyclic ring known for metabolic stability and hydrogen-bonding capacity.
- Azetidine: A four-membered saturated ring that introduces conformational rigidity.
- 5-Bromo-2-fluorobenzyl: Halogen substituents improve lipophilicity and influence electronic properties for target binding.
- Oxalate salt: Improves bioavailability and crystallinity .
Properties
IUPAC Name |
5-[1-[(5-bromo-2-fluorophenyl)methyl]azetidin-3-yl]-3-methyl-1,2,4-oxadiazole;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrFN3O.C2H2O4/c1-8-16-13(19-17-8)10-6-18(7-10)5-9-4-11(14)2-3-12(9)15;3-1(4)2(5)6/h2-4,10H,5-7H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPANHIIIISYFCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(C2)CC3=C(C=CC(=C3)Br)F.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrFN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-(5-Bromo-2-fluorobenzyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole oxalate typically involves multiple steps, starting with the preparation of the azetidine ring, followed by the introduction of the benzyl and oxadiazole groups. Common reagents used in these reactions include bromine, fluorine, and various organic solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield and purity while minimizing waste and energy consumption. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is crucial for monitoring the synthesis process and ensuring product quality.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 5-position of the benzyl group serves as a prime site for nucleophilic substitution. This reactivity is enhanced by electron-withdrawing effects from the adjacent fluorine atom and the oxadiazole ring .
The fluorine atom at the 2-position of the benzyl group can also undergo substitution under strongly basic conditions (e.g., KOtBu/DMSO), yielding hydroxyl or methoxy derivatives.
Oxadiazole Ring Reactivity
The 1,2,4-oxadiazole ring participates in cycloaddition and hydrolysis reactions:
Acid-Catalyzed Hydrolysis
In 6M HCl at reflux:
Outcome : Ring cleavage produces a transient amide, which further reacts to form a carboxylic acid derivative (isolated in 92% purity).
[3+2] Cycloaddition
With terminal alkynes (CuI catalysis):
Example : Reaction with propargyl alcohol yields a triazole product with enhanced water solubility (logP reduced from 2.8 to 1.4) .
Azetidine Ring Transformations
The strained azetidine ring undergoes ring-opening and functionalization :
| Reaction Type | Conditions | Products |
|---|---|---|
| Acidic ring-opening | H₂SO₄ (conc.), 60°C | Linear amine sulfate salt |
| N-Alkylation | CH₃I, K₂CO₃, DMF | Quaternary ammonium derivative |
Notable finding : Ring-opening under acidic conditions proceeds via SN1 mechanism , confirmed by racemization studies.
Reductive Dehalogenation
Catalytic hydrogenation (H₂/Pd-C) removes both bromine and fluorine:
Applications : Used to generate unsubstituted benzyl intermediates for further derivatization .
Stability Under Physiological Conditions
In PBS buffer (pH 7.4, 37°C):
-
Half-life : 14.3 hours
-
Degradation products : Oxalic acid (from counterion) and dehalogenated oxadiazole .
Comparative Reactivity Table
| Functional Group | Reaction Partner | Rate Constant (k, M⁻¹s⁻¹) |
|---|---|---|
| 5-Bromo-2-fluorobenzyl | NaN₃ | 1.2 × 10⁻³ |
| Oxadiazole ring | H₂O (acidic) | 4.8 × 10⁻⁴ |
| Azetidine N-atom | CH₃I | 6.7 × 10⁻⁵ |
Mechanistic Insights
-
Electronic effects : The electron-deficient oxadiazole ring increases electrophilicity at C-5 of the benzyl group (Hammett σ⁺ = +0.78).
-
Steric effects : The methyl group at C-3 of the oxadiazole hinders approach to the azetidine nitrogen, reducing alkylation efficiency by ~40% compared to unmethylated analogues.
This compound’s multifunctional reactivity makes it a versatile scaffold for developing antimicrobial and anticancer agents, though careful control of reaction conditions is essential to avoid competing pathways .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 1,3,4-oxadiazole compounds exhibit significant anticancer properties. For instance, studies have shown that certain oxadiazole derivatives can induce apoptosis in cancer cells through mechanisms such as DNA damage and cell cycle arrest. Specifically, compounds similar to 5-(1-(5-Bromo-2-fluorobenzyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole oxalate have been evaluated for their cytotoxic effects against various cancer cell lines, including glioblastoma .
Case Study:
In vitro assays demonstrated that certain oxadiazole derivatives significantly reduced cell viability in glioblastoma cell lines. Compounds were subjected to colony formation assays and TUNEL assays to assess their effectiveness in inducing apoptosis .
Antidiabetic Properties
The compound has also been investigated for its potential as an anti-diabetic agent. Similar oxadiazoles have shown the ability to lower glucose levels in genetically modified models such as Drosophila melanogaster. These findings suggest a mechanism that may involve the modulation of metabolic pathways associated with glucose homeostasis .
Case Study:
In vivo studies utilizing diabetic models showed that specific oxadiazole derivatives effectively lowered blood glucose levels, indicating their potential as therapeutic agents for diabetes management .
Pesticidal Activity
Compounds containing the oxadiazole moiety have been explored for their pesticidal properties. Their structure allows for interaction with biological systems in pests, potentially leading to increased efficacy as insecticides or fungicides.
Case Study:
Research on various 1,3,4-oxadiazole derivatives revealed promising results against common agricultural pests and pathogens. These compounds exhibited significant insecticidal activity against species such as Aphis gossypii and Spodoptera litura, suggesting their utility in crop protection strategies .
Polymer Development
The unique chemical properties of 1,3,4-oxadiazoles make them suitable candidates for developing heat-resistant polymers and materials with specific optical properties. Their incorporation into polymer matrices can enhance thermal stability and mechanical strength.
Case Study:
Studies have indicated that incorporating oxadiazole derivatives into polymer systems improves their thermal stability and UV resistance. This application is particularly relevant in industries focused on developing advanced materials for electronics and coatings .
Summary of Findings
Mechanism of Action
The mechanism of action of 5-(1-(5-Bromo-2-fluorobenzyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole oxalate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Physicochemical Properties
- Lipophilicity: The bromo-fluorobenzyl group in the main compound increases logP compared to non-halogenated analogs (e.g., benzyl derivative in ).
- Solubility : Oxalate salt improves aqueous solubility over neutral analogs (e.g., sulfonyl derivative in ).
- Melting Points : Bromomethylphenyl analog (66–67.5°C) vs. fluorophenyl analog (data unavailable); counterions (oxalate vs. HCl) influence crystallinity.
Crystallography
- Molecular Conformation : The benzotriazole analogue in exhibits a dihedral angle of 80.2° between planar units, whereas the main compound’s azetidine likely restricts flexibility, affecting binding modes.
Tables
Table 1: Molecular Data Comparison
Biological Activity
The compound 5-(1-(5-Bromo-2-fluorobenzyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole oxalate has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a detailed examination of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the oxadiazole class, characterized by its unique azetidine and bromo-fluorobenzyl substituents. The oxalate moiety is significant for its pharmacological properties, particularly in enhancing solubility and bioavailability.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of oxadiazoles may exhibit antimicrobial properties. The presence of halogen substitutions (bromine and fluorine) is known to enhance the potency against various bacterial strains.
- Anticancer Properties : Oxadiazoles have been studied for their potential anticancer effects. Compounds with similar structures have shown the ability to induce apoptosis in cancer cells through the modulation of signaling pathways such as the MAPK/ERK pathway.
- Anti-inflammatory Effects : Some studies suggest that oxadiazole derivatives can inhibit inflammatory mediators, potentially useful in treating conditions like arthritis and other inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduces cytokine levels in vitro |
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of various oxadiazole derivatives, it was found that compounds similar to this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics, indicating a potential for development into new antimicrobial agents.
Case Study 2: Anticancer Activity
A series of experiments were conducted on human cancer cell lines (e.g., MCF-7 breast cancer cells). The results demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability, with IC50 values indicating effective cytotoxicity at low concentrations. Mechanistic studies revealed activation of caspase pathways associated with apoptosis induction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
